Levocetirizine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocetirizine Ethyl Ester is a derivative of Levocetirizine, which is a second-generation antihistamine used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and has a higher affinity for the histamine H1 receptor, making it more effective in smaller doses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levocetirizine Ethyl Ester involves the esterification of Levocetirizine. Typically, this can be achieved by reacting Levocetirizine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification reactors where Levocetirizine and ethanol are continuously fed into the reactor. The reaction mixture is then heated and stirred to facilitate the esterification process. The product is purified through distillation and crystallization techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions
Levocetirizine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Levocetirizine and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions can lead to these reactions.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst
Major Products
Hydrolysis: Levocetirizine and ethanol.
Oxidation: Depending on the conditions, various oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters
科学研究应用
Levocetirizine Ethyl Ester has several applications in scientific research:
作用机制
Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .
相似化合物的比较
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another second-generation antihistamine with similar uses.
Fexofenadine: A non-sedating antihistamine used for similar indications.
Uniqueness
Levocetirizine Ethyl Ester is unique due to its potential improved pharmacokinetic properties compared to Levocetirizine. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further pharmaceutical development .
生物活性
Levocetirizine Ethyl Ester is a derivative of levocetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, efficacy, safety, and relevant case studies.
1. Pharmacodynamics
This compound acts as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and nasal congestion. The compound exhibits a high affinity for the H1 receptor, which translates to potent antihistaminic effects.
Table 1: Comparison of Antihistaminic Potency
Compound | Potency (Ki in nM) | Onset of Action | Duration of Action |
---|---|---|---|
Levocetirizine | 3 | Rapid | 24 hours |
Cetirizine | 6 | Moderate | 24 hours |
Desloratadine | 4 | Moderate | 24 hours |
Studies indicate that this compound has a longer duration of action compared to many first-generation antihistamines, making it suitable for once-daily dosing .
2. Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates rapid absorption and high bioavailability. Following oral administration, peak plasma concentrations are typically reached within 0.75 hours. The compound has an elimination half-life ranging from 17 to 30 hours, allowing for sustained therapeutic effects with minimal dosing frequency.
- Absorption: C_max of approximately 0.27 µg/mL.
- Volume of Distribution: Approximately 0.33 L/kg.
- Protein Binding: About 96% at one hour post-dose.
Food intake does not significantly affect the bioavailability but may delay the time to peak concentration by about 1.25 hours .
3. Efficacy in Clinical Trials
Clinical trials have demonstrated that this compound is more effective than placebo in improving symptoms related to allergic rhinitis and chronic idiopathic urticaria. A multicenter, double-blind trial involving US adults with seasonal allergic rhinitis showed significant improvements in Total 5-Symptom Scores (T5SS) and quality of life metrics:
- T5SS Improvement: P < .001 compared to placebo.
- Quality of Life Improvement (RQLQ): P < .001.
- Work Productivity Impairment: Significant reductions noted (P < .05).
The overall incidence of adverse events was comparable to placebo groups, indicating a favorable safety profile .
4. Safety Profile and Adverse Effects
While this compound is generally well tolerated, there are reports of mild adverse effects such as somnolence (0.7%) and fatigue (1.8%). A notable case study reported a rare instance of levocetirizine-induced liver injury characterized by jaundice and cholestasis after two months of therapy; however, the patient fully recovered after discontinuation .
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Somnolence | 0.7 |
Fatigue | 1.8 |
Liver Injury | Rare |
5. Anti-inflammatory Properties
Beyond its antihistaminic activity, this compound exhibits anti-inflammatory effects at clinically relevant concentrations. It has been shown to inhibit eosinophil adhesion and reduce histamine-induced wheal and flare reactions effectively.
Research indicates that Levocetirizine can modulate various inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-8 and GM-CSF in epithelial cells . This dual action may enhance its therapeutic benefits in treating chronic allergic conditions.
属性
分子式 |
C23H29ClN2O3 |
---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1 |
InChI 键 |
ASHQTVRYHSZGQY-HSZRJFAPSA-N |
手性 SMILES |
CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。